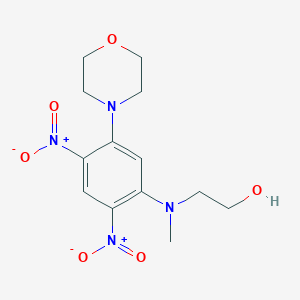
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol is a complex organic compound that features a morpholine ring, nitro groups, and an aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of aniline derivatives followed by the introduction of the morpholine ring and subsequent functionalization to introduce the ethanol group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by continuous flow processes to introduce the morpholine and ethanol functionalities. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aniline derivative can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated aniline derivatives.
科学的研究の応用
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)propane
- 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)butane
- 2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)pentane
Uniqueness
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol is unique due to the presence of the ethanol group, which can enhance its solubility and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific solubility and reactivity profiles.
特性
IUPAC Name |
2-(N-methyl-5-morpholin-4-yl-2,4-dinitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-14(2-5-18)10-8-11(15-3-6-23-7-4-15)13(17(21)22)9-12(10)16(19)20/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSKUSOXADXNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

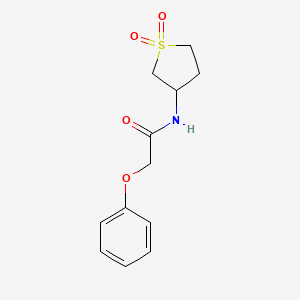

![(5Z)-3-ethyl-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
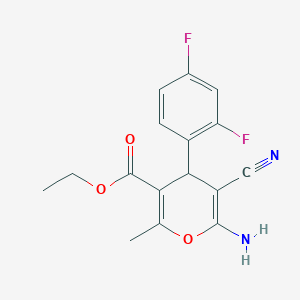

![METHYL 4-{[(4-FLUOROANILINO)CARBONYL]AMINO}BENZOATE](/img/structure/B5050392.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)
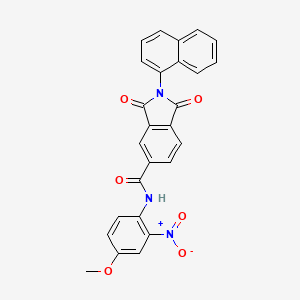
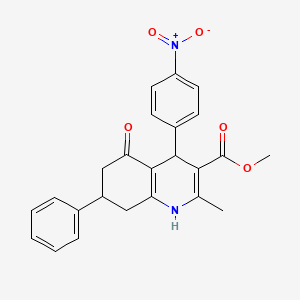
![3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5050454.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
